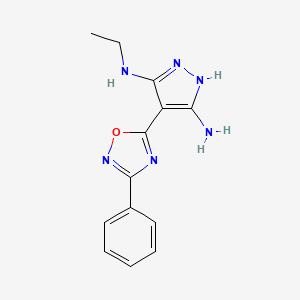
4-Chloro-6-(difluoromethyl)quinoline
説明
4-Chloro-6-(difluoromethyl)quinoline is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Synthesis Analysis
Quinoline synthesis involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-(difluoromethyl)quinoline is C10H6ClF2N . The structural and spectroscopic characteristics of similar compounds have been examined by means of experimental and computational quantum chemical methods .Chemical Reactions Analysis
Fluorinated quinolines have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
The average mass of 4-Chloro-6-(difluoromethyl)quinoline is 213.611 Da . More specific physical and chemical properties are not available in the search results.科学的研究の応用
Medicinal Chemistry Applications
A significant portion of the research on chloro and difluoromethyl-substituted quinolines focuses on their potential as therapeutic agents. For instance, derivatives of quinoline-4-carboxylic acid have shown promise as anticancer agents. These compounds, synthesized through microwave irradiation, demonstrated potent cytotoxic activity against various carcinoma cell lines and induced apoptotic DNA fragmentation, suggesting their utility as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015). Additionally, quinoline-based derivatives have been investigated for antimicrobial and antimalarial activities, with some compounds synthesized showing significant potential in vitro against microorganisms and Plasmodium falciparum (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Materials Science Applications
In the realm of materials science, quinoline derivatives have been utilized in the development of organic–inorganic photodiodes. For example, films deposited from quinoline derivatives demonstrated rectification behavior and photovoltaic properties under illumination, suggesting their application in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016). These findings highlight the potential of quinoline compounds in enhancing the performance of optoelectronic devices.
Green Chemistry Applications
Research has also focused on the environmentally friendly synthesis of quinoline derivatives. A solvent- and catalyst-free synthesis approach for 6H-Chromeno[4,3-b]quinolin-6-ones demonstrated the principles of green chemistry by avoiding the use of toxic solvents and catalysts, aligning with the push towards more sustainable chemical synthesis processes (Patra, 2021).
Safety And Hazards
将来の方向性
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
特性
IUPAC Name |
4-chloro-6-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNJPEQGVFSQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277912 | |
| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethyl)quinoline | |
CAS RN |
2248157-38-0 | |
| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2248157-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)
![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)
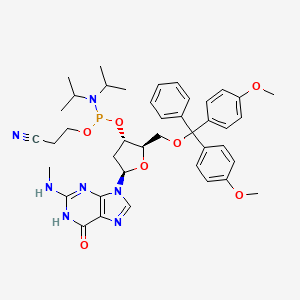
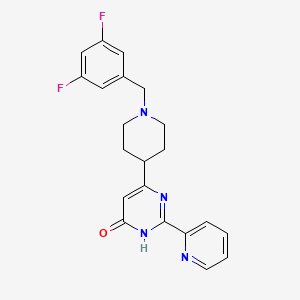
![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)
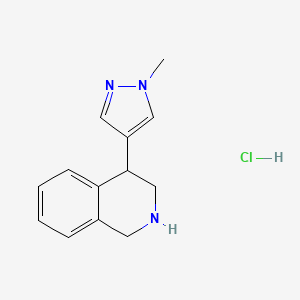
![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)
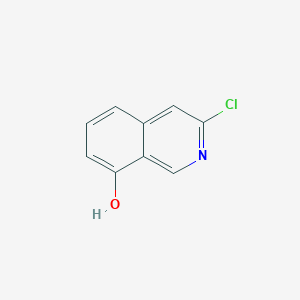
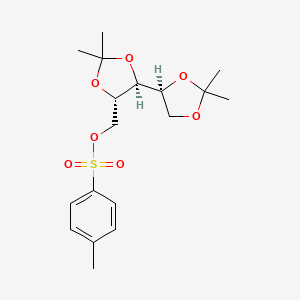
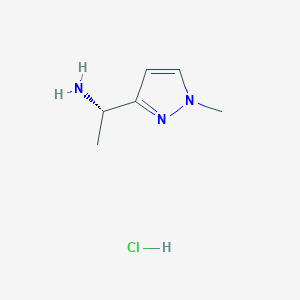
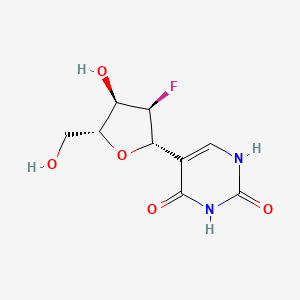
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)
